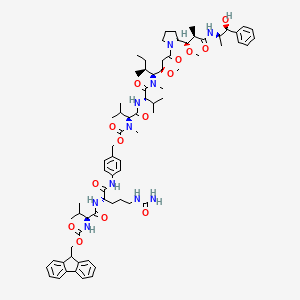

Fmoc-Val-Cit-PAB-MMAE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-缬氨酸-瓜氨酸-对氨基苯甲酰-MMAE 是一种复杂的化学化合物,包含连接体和一种有效的微管抑制剂。该化合物主要用于开发抗体药物偶联物 (ADC),即靶向抗癌治疗。 连接体部分,Fmoc-缬氨酸-瓜氨酸-对氨基苯甲酰,设计为在肿瘤环境中被特定酶裂解,释放活性药物单甲基奥瑞他汀 E (MMAE),它通过破坏微管来抑制细胞分裂 .

准备方法

合成路线和反应条件

Fmoc-缬氨酸-瓜氨酸-对氨基苯甲酰-MMAE 的合成涉及多个步骤:

Fmoc 保护: 肽的 N 端氨基使用 9-芴甲氧羰基 (Fmoc) 进行保护。

肽偶联: 使用标准的固相肽合成技术合成肽序列缬氨酸-瓜氨酸-对氨基苯甲酰。

氨基甲酸酯形成: Fmoc-缬氨酸-瓜氨酸-对氨基苯甲酰肽与碳酸酯衍生物反应形成氨基甲酸酯键。

Fmoc 脱保护: 去除 Fmoc 基团,以暴露氨基,以便进一步偶联。

工业生产方法

Fmoc-缬氨酸-瓜氨酸-对氨基苯甲酰-MMAE 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及自动肽合成仪、用于纯化的高效液相色谱 (HPLC) 以及严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

Fmoc-缬氨酸-瓜氨酸-对氨基苯甲酰-MMAE 经历了几种类型的化学反应:

裂解反应: 连接体设计为在肿瘤环境中被特定的酶(如组织蛋白酶 B)裂解。

水解: 氨基甲酸酯和酰胺键在酸性或碱性条件下可发生水解。

氧化和还原: 该化合物可发生氧化和还原反应,尤其是在肽和奥瑞他汀部分

常用试剂和条件

裂解反应: 组织蛋白酶 B 等酶。

水解: 酸性或碱性条件。

氧化和还原: 肽化学中常用的氧化和还原剂

形成的主要产物

裂解产物: 释放单甲基奥瑞他汀 E (MMAE) 和肽片段。

水解产物: 分解成更小的肽片段和 MMAE

科学研究应用

Stability and Drug-Delivery Efficacy

Research has shown that the stability of the Fmoc-Val-Cit-PAB-MMAE linker in plasma is superior compared to other linkers. It demonstrates robust stability under physiological conditions, which is crucial for maintaining drug efficacy until it reaches the target site . However, its hydrophobic nature can limit the drug-antibody ratio (DAR), which poses challenges in achieving optimal therapeutic concentrations .

Comparative Analysis with Other Linkers

The following table summarizes key characteristics of this compound compared to other commonly used linkers in ADCs:

| Linker | Cleavage Mechanism | Stability | Cytotoxic Payload | Typical DAR |

|---|---|---|---|---|

| This compound | Cathepsin B cleavage | High | MMAE | 3-4 |

| Val-Cit-PABC-MMAE | Cathepsin B cleavage | Moderate | MMAE | 3-4 |

| Gly-Gly-Phe-Gly | Unknown | Variable | Varies | Varies |

This comparison highlights that while this compound offers high stability and effective payload release, its hydrophobicity can limit its application in some contexts .

In Vitro Studies

In vitro studies have demonstrated that conjugates utilizing this compound exhibit potent cytotoxicity against various cancer cell lines. For example, studies reported IC50 values as low as 0.30 nM for specific constructs against A431 cells, indicating high efficacy .

In Vivo Efficacy

Animal model studies have shown that this compound conjugates maintain significant anti-tumor activity with controlled side effects. In one study, treatment with an ADC containing this linker resulted in a tumor volume reduction without significant weight loss or adverse effects on organ health, suggesting a favorable safety profile .

Future Directions and Research Opportunities

Ongoing research aims to enhance the performance of this compound through modifications that could improve its hydrophilicity and drug loading capacity. Additionally, exploring combinations with other therapeutic agents or linkers may yield more effective ADC formulations.

作用机制

Fmoc-缬氨酸-瓜氨酸-对氨基苯甲酰-MMAE 的作用机制包括多个步骤:

靶向: ADC 的抗体部分选择性地与癌细胞表面的特定抗原结合。

内化: ADC 通过内吞作用内化到癌细胞中。

裂解: 连接体在癌细胞溶酶体中被组织蛋白酶 B 等酶裂解。

相似化合物的比较

类似化合物

缬氨酸-瓜氨酸-对氨基苯甲酰-MMAE: 类似的连接体和有效载荷,但没有 Fmoc 保护。

缬氨酸-丙氨酸-对氨基苯甲酰-MMAE: 在连接体中使用不同的肽序列。

甘氨酸-甘氨酸-对氨基苯甲酰-MMAE: 肽序列的另一种变体

独特性

Fmoc-缬氨酸-瓜氨酸-对氨基苯甲酰-MMAE 由于其 Fmoc 保护而独一无二,这在合成过程中提供了额外的稳定性,并允许选择性脱保护和偶联反应。 这使得它在抗体药物偶联物的精确构建中特别有用 .

生物活性

Fmoc-Val-Cit-PAB-MMAE is a compound that has garnered attention in the field of cancer therapeutics, particularly as a component of antibody-drug conjugates (ADCs). This compound combines a potent cytotoxic agent, monomethyl auristatin E (MMAE), with a cleavable linker designed to release the drug selectively within target cells. The biological activity of this compound is primarily evaluated through its stability, efficacy, and mechanisms of action in various cancer models.

Chemical Structure and Composition

This compound consists of several key components:

- Fmoc (Fluorenylmethyloxycarbonyl) : A protective group for amino acids.

- Val-Cit : A dipeptide linker that is sensitive to proteolytic cleavage by cathepsin B.

- PAB (p-Aminobenzyl) : A spacer that enhances the stability and solubility of the conjugate.

- MMAE : A potent antineoplastic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

The overall molecular formula is C68H105N11O15 with a molecular weight of approximately 1316.7 Da .

The biological activity of this compound is largely attributed to its mechanism of action as part of ADCs. Upon internalization by target cancer cells, the Val-Cit linker undergoes enzymatic cleavage by cathepsin B, releasing MMAE directly into the cytoplasm. This targeted delivery minimizes systemic toxicity while maximizing therapeutic efficacy against cancer cells.

Stability and Efficacy

Research indicates that this compound exhibits robust stability in human plasma, which is crucial for maintaining therapeutic levels until it reaches the target site. However, challenges such as hydrophobicity can limit drug-antibody ratios (DAR) and contribute to aggregation issues .

Table 1: Comparative Stability and Efficacy Data

| Study Reference | DAR | Stability in Plasma | IC50 (nM) | Target Cell Line |

|---|---|---|---|---|

| 3-4 | High | 0.30 | A431 | |

| 4 | Moderate | 1-2 | Various | |

| 2 | High | 0.20 | NCI-H838 |

In Vitro Studies

In vitro studies have demonstrated that this compound conjugates exhibit significant cytotoxicity against various cancer cell lines. For instance, studies show that IC50 values range from 0.30 nM to 1 nM for A431 cells when treated with MMAE conjugates . The specificity of these conjugates allows for selective targeting, reducing off-target effects commonly associated with traditional chemotherapeutics.

Case Studies

-

EGFR-Targeting ADCs :

- In a study involving EGFR-targeting DARPin-MMAE conjugates, this compound demonstrated superior cytotoxicity compared to free MMAE, reinforcing its potential as an effective ADC component .

- The study reported an IC50 value of 0.80 nM for the conjugate against A431 cells, highlighting its effectiveness in targeting overexpressed EGFR in certain tumors.

- Mouse Xenograft Models :

属性

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H104N10O14/c1-15-45(8)63(58(94-13)39-59(84)83-38-24-32-57(83)65(95-14)46(9)66(86)76-47(10)64(85)49-25-17-16-18-26-49)81(11)70(90)61(43(4)5)79-69(89)62(44(6)7)82(12)73(93)97-40-48-33-35-50(36-34-48)77-67(87)56(31-23-37-75-71(74)91)78-68(88)60(42(2)3)80-72(92)96-41-55-53-29-21-19-27-51(53)52-28-20-22-30-54(52)55/h16-22,25-30,33-36,42-47,55-58,60-65,85H,15,23-24,31-32,37-41H2,1-14H3,(H,76,86)(H,77,87)(H,78,88)(H,79,89)(H,80,92)(H3,74,75,91)/t45-,46+,47+,56-,57-,58+,60-,61-,62-,63-,64+,65+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQGFVOXIOMBMC-UUMMFNFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H104N10O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1345.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。